N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide

Description

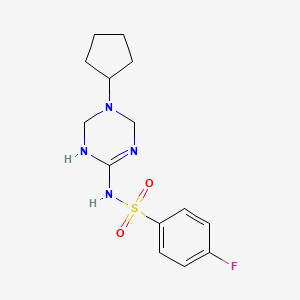

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is a chemical compound with a complex structure that includes a cyclopentyl group, a tetrahydro-1,3,5-triazine ring, and a fluorobenzenesulfonamide moiety

Properties

Molecular Formula |

C14H19FN4O2S |

|---|---|

Molecular Weight |

326.39 g/mol |

IUPAC Name |

N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C14H19FN4O2S/c15-11-5-7-13(8-6-11)22(20,21)18-14-16-9-19(10-17-14)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,16,17,18) |

InChI Key |

ZQQAYMJZUOIPGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a benzenesulfonamide group.

Uniqueness

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

The compound N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

- Molecular Formula : CHF NOS

- Molecular Weight : 316.37 g/mol

Structural Representation

The compound features a triazine ring fused with a cyclopentyl group and a sulfonamide moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the cyclopentyl and sulfonamide groups onto the triazine scaffold. Detailed synthetic routes can be found in specialized organic chemistry literature.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Cycle Arrest : Compounds in this class have shown the ability to induce G2-M phase arrest in cancer cell lines such as HeLa and MCF-7. This was evidenced by flow cytometry analyses where treated cells displayed increased early and late apoptotic markers .

- Synergistic Effects : Co-administration with established chemotherapeutics like doxorubicin has revealed synergistic effects in drug-resistant melanoma cell lines .

The proposed mechanism involves the inhibition of tubulin polymerization by competing with colchicine at its binding site. This disruption leads to cytoskeletal collapse and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Preliminary screenings suggest that derivatives of this compound may also possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects by inhibiting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various sulfonamide derivatives on a panel of cancer cell lines using the NCI60 screening program. The results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations .

Study 2: In Vivo Efficacy

In vivo studies using murine models have been conducted to assess the efficacy of this compound against tumor growth. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.